3-Cyano-4-fluorobenzenesulfonamide
Description
Significance as a Research Compound
The primary significance of 3-Cyano-4-fluorobenzenesulfonamide in academic and industrial research lies in its role as a versatile scaffold and key intermediate in the development of novel therapeutic agents. bldpharm.combiosynth.com The presence of multiple reactive sites on the molecule allows for a variety of chemical modifications, enabling the exploration of extensive chemical space and the generation of libraries of compounds for biological screening.
Its application has been notably successful in the design of enzyme inhibitors. The sulfonamide moiety is a well-established pharmacophore known to interact with the zinc ion in the active site of metalloenzymes. By incorporating the 3-cyano-4-fluorophenyl group, researchers can fine-tune the inhibitory activity and selectivity of these compounds.
Contextualization within Sulfonamide Chemistry Research
Sulfonamides represent a cornerstone of medicinal chemistry, with a long history of application in antibacterial drugs and a growing portfolio of uses as diuretics, anticonvulsants, and anticancer agents. This compound fits squarely within the modern era of sulfonamide research, which focuses on developing highly specific inhibitors for a range of therapeutic targets beyond microbial enzymes.
The research involving this compound is a prime example of the "tail approach" in drug design, where the core sulfonamide group provides the primary binding interaction, and modifications to the aromatic ring system are used to achieve target specificity and improve pharmacokinetic properties. The 3-cyano and 4-fluoro substitutions provide a unique electronic and steric profile that has proven effective in the design of inhibitors for enzymes such as carbonic anhydrases and kinases.
Current Research Trajectories and Objectives
Current research involving this compound is largely focused on its application as a foundational structure for the discovery of new drugs. The primary objectives of this research can be summarized as follows:
Development of Selective Enzyme Inhibitors: A major research thrust is the synthesis of derivatives that can selectively inhibit specific isoforms of enzymes implicated in disease. This is particularly evident in the field of carbonic anhydrase inhibitors, where selectivity is crucial to minimize off-target effects.
Exploration of New Therapeutic Areas: Researchers are utilizing the this compound scaffold to explore novel therapeutic applications. This includes the development of inhibitors for targets like the NLRP3 inflammasome, which is involved in a variety of inflammatory diseases. nih.gov
Radiolabeled Imaging Agents: The fluorinated nature of the compound makes it an attractive candidate for the development of 18F-labeled positron emission tomography (PET) imaging agents. nih.govnih.gov These agents can be used for the non-invasive visualization and characterization of tumors and other disease states that overexpress specific molecular targets. nih.govnih.gov The 3-cyano-4-fluorobenzoyl moiety has been successfully incorporated into peptides for targeting gastrin-releasing peptide receptors (GRPR) in tumors. nih.govnih.gov
The ongoing research highlights the compound's versatility and its continued importance as a starting point for the discovery of new and improved therapeutic and diagnostic agents.
Detailed Research Findings
The utility of this compound as a scaffold is best illustrated by examining the biological activity of its derivatives. The following table presents a selection of these derivatives and their reported biological targets and activities.
| Derivative Structure | Compound Name/Reference | Target | Key Findings |
| N-Cyano-sulfoximineurea derivative nih.gov | NLRP3 Inflammasome | A derivative incorporating the 3-cyano-4-fluorophenyl moiety was found to be a potent and orally bioavailable inhibitor of the NLRP3 inflammasome, with an IC50 of 12 nM. nih.gov | |
| [18F]7b nih.gov | Gastrin-Releasing Peptide Receptor (GRPR) | An 18F-labeled peptide containing a 3-cyano-4-fluorobenzoyl group demonstrated high tumor uptake and specificity for GRPR-expressing tumors in PET imaging studies. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyano-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKUPIBRYPDOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928139-30-4 | |
| Record name | 3-cyano-4-fluorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways for 3-Cyano-4-fluorobenzenesulfonamide
The primary and most direct route to this compound involves the formation of the sulfonamide group from a corresponding sulfonyl chloride precursor.
The most common and industrially relevant synthesis of this compound proceeds via the reaction of 4-Fluoro-3-cyanobenzenesulfonyl chloride with an ammonia source. This reaction is a classic example of nucleophilic acyl substitution at a sulfur center. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles like ammonia.
The general transformation involves treating 4-Fluoro-3-cyanobenzenesulfonyl chloride with aqueous or anhydrous ammonia. The reaction typically proceeds rapidly and often exothermically, requiring cooling to control the reaction rate and minimize side products. The use of a suitable solvent, such as tetrahydrofuran (THF) or acetone, can facilitate the reaction. An excess of ammonia is often used to act as both the nucleophile and the base to neutralize the hydrochloric acid byproduct formed during the reaction.
Reaction Scheme:
4-Fluoro-3-cyanobenzenesulfonyl chloride + 2 NH₃ → this compound + NH₄Cl
| Reactant | Reagent | Typical Conditions | Product |
| 4-Fluoro-3-cyanobenzenesulfonyl chloride | Ammonia (aqueous or in organic solvent) | 0°C to room temperature | This compound |
While the route from 4-Fluoro-3-cyanobenzenesulfonyl chloride is the most established, alternative synthetic strategies are plausible, particularly if different starting materials are more accessible. One such theoretical pathway involves modifying the order of functional group installation.
A potential alternative could begin with 2-fluorobenzonitrile. This starting material could undergo a chlorosulfonylation reaction using chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution reaction would introduce a sulfonyl chloride group onto the ring. Due to the directing effects of the fluorine (ortho, para-directing) and the cyano group (meta-directing), the position of sulfonation would need to be carefully controlled to achieve the desired 3-cyano-4-fluoro substitution pattern. The resulting 4-Fluoro-3-cyanobenzenesulfonyl chloride intermediate would then be converted to the final sulfonamide as described previously.
Plausible Alternative Route:
Sulfonation: 2-Fluorobenzonitrile is reacted with chlorosulfonic acid.
Amination: The resulting sulfonyl chloride is treated with ammonia.
Challenges in this route include controlling the regioselectivity of the sulfonation step to obtain the correct isomer and managing the harsh conditions typically required for chlorosulfonylation.
Advanced Synthetic Approaches Utilizing this compound as a Precursor or Intermediate
This compound is a valuable building block for synthesizing more complex molecules due to its three distinct reactive sites: the sulfonamide nitrogen, the fluorine-substituted aromatic ring, and the cyano group.
The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, allowing for N-alkylation or N-arylation. This provides a straightforward method for introducing a wide variety of substituents. For instance, reaction with an alkyl halide in the presence of a base like potassium carbonate can yield N-alkylated sulfonamides. This approach is fundamental in medicinal chemistry for tuning the pharmacological properties of sulfonamide-containing drugs. Metal-catalyzed reactions, such as those using ruthenium catalysts, have been developed for the selective N-alkylation of aminobenzenesulfonamides using alcohols as the alkylating agents.
| Reaction Type | Reagents | Product Class |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-3-cyano-4-fluorobenzenesulfonamide |
| N-Arylation | Aryl halide, Catalyst (e.g., Cu or Pd) | N-Aryl-3-cyano-4-fluorobenzenesulfonamide |
The fluorobenzene ring in this compound is highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.orggovtpgcdatia.ac.inmasterorganicchemistry.comlibretexts.org The strong electron-withdrawing effects of the cyano and sulfonamide groups, positioned ortho and para to the fluorine atom respectively, significantly lower the electron density of the ring. libretexts.org This makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.
This reactivity allows for the displacement of the fluoride ion (a good leaving group) by a variety of nucleophiles, including:
Alkoxides (RO⁻): To form aryl ethers.
Amines (R₂NH): To form substituted anilines.
Thiols (RS⁻): To form aryl thioethers.
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov This pathway provides a powerful tool for introducing diverse functionalities onto the aromatic core.
| Nucleophile | Reagent Example | Product Structure |
| Oxygen Nucleophile | Sodium methoxide (NaOMe) | 3-Cyano-4-methoxybenzenesulfonamide |
| Nitrogen Nucleophile | Piperidine | 3-Cyano-4-(piperidin-1-yl)benzenesulfonamide |
| Sulfur Nucleophile | Sodium thiophenoxide (NaSPh) | 3-Cyano-4-(phenylthio)benzenesulfonamide |
The cyano (nitrile) group is one of the most versatile functional groups in organic synthesis and can be converted into several other moieties.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. For this compound, this would produce 4-fluoro-3-(sulfamoyl)benzoic acid. This transformation is useful for introducing a carboxylic acid group, which can then participate in further reactions like esterification or amide bond formation.
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst). This yields (3-(aminomethyl)-4-fluorophenyl)sulfonamide, providing a reactive amine handle for further derivatization.
Cycloaddition Reactions: Nitriles can participate as dienophiles or dipolarophiles in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles (via reaction with azides) or triazoles.
These transformations dramatically increase the molecular complexity and synthetic utility of the original this compound scaffold.
Exploration of Sustainable Synthetic Methodologies
The synthesis of aromatic sulfonamides, including structures related to this compound, is increasingly benefiting from the principles of green chemistry. These methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, lowering energy consumption, and utilizing reusable catalysts.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of fluorinated coumarino sulfonamides and other pyrazoline-based sulfonamide derivatives, microwave-assisted protocols have demonstrated significant advantages over conventional heating methods. arkat-usa.orgnih.govresearchgate.net These benefits include drastically reduced reaction times (from hours to minutes), improved product yields, and often cleaner reaction profiles. arkat-usa.orgmdpi.com The efficiency of microwave heating stems from the direct interaction of electromagnetic waves with polar molecules in the reaction mixture, leading to rapid and uniform heating.
Sustainable Catalysis: The development of novel catalytic systems is at the forefront of green synthesis. For sulfonamide production, magnetically recoverable nanocatalysts, such as ruthenium nanoparticles on an iron oxide support (nano-Ru/Fe₃O₄), have been employed. nih.govnih.gov These catalysts facilitate the direct coupling of alcohols and sulfonamides through a domino dehydrogenation-condensation-hydrogenation sequence. nih.gov The key advantage is the ease of catalyst recovery using an external magnet, allowing for multiple reuse cycles without significant loss of activity, which aligns with the principles of a circular economy. nih.govjsynthchem.com
Alternative Solvents and Solvent-Free Approaches: Traditional organic synthesis often relies on volatile and toxic organic solvents. Research into greener alternatives has shown that sulfonamide synthesis can be effectively carried out in more benign media like water, ethanol, or deep eutectic solvents (DES). rsc.org An eco-friendly strategy involves the oxidative chlorination of thiols to sulfonyl chlorides, which then react in situ with amines in water. This process features simple conditions and a solvent-free workup, often requiring only filtration to isolate the product. rsc.org
Mechanochemistry, which involves conducting reactions in the solid state via grinding or milling, offers a completely solvent-free alternative. A one-pot, two-step mechanochemical synthesis of sulfonamides from disulfides has been developed. rsc.org This method uses solid reagents and avoids the need for bulk solvents, thereby minimizing waste and environmental hazards associated with solvent use and purification. rsc.org
Flow Chemistry: Continuous flow chemistry provides a safer, more efficient, and scalable alternative to traditional batch processing. researchgate.netsemanticscholar.org For reactions involving hazardous intermediates or highly exothermic processes, such as certain aromatic substitution reactions, flow reactors offer superior control over temperature and reaction time. vapourtec.comnih.gov The small reactor volume enhances heat transfer and minimizes the risks associated with thermal runaways. While specific applications to this compound are not documented, the principles of flow chemistry are highly applicable to the synthesis of functionalized aromatic compounds, offering potential for safer and more consistent large-scale production. vapourtec.com
Table 2: Overview of Sustainable Methodologies in Sulfonamide Synthesis
| Methodology | Key Features | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Drastically reduced reaction times, higher yields, cleaner reactions. arkat-usa.orgnih.gov |
| Magnetic Nanocatalysts | Catalysts (e.g., nano-Ru/Fe₃O₄) on a magnetic support. | Easy recovery with an external magnet, high reusability, reduced catalyst waste. nih.govnih.gov |
| Mechanosynthesis | Solvent-free reaction conducted by grinding/milling solids. | Eliminates solvent use, reduces waste, cost-effective, environmentally friendly. rsc.org |
| Green Solvents | Use of water, ethanol, or deep eutectic solvents instead of hazardous organic solvents. | Reduced toxicity and environmental impact, simplified workup. rsc.org |
| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety and control, improved efficiency and scalability, precise control of reaction parameters. vapourtec.comnih.gov |
Mechanistic Investigations in Chemical Reactions
Radical Reaction Pathways
Radical reactions offer a powerful avenue for chemical synthesis, and the unique structure of 3-Cyano-4-fluorobenzenesulfonamide, featuring both a sulfonamide and a cyano group, allows it to engage in several distinct radical processes.
Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism in which both an electron and a proton are transferred in a single, concerted elementary step or in separate, sequential steps. princeton.edu These pathways are crucial in a wide array of chemical and biological systems. princeton.edu For sulfonamides, PCET processes can be involved in the generation of reactive intermediates. Theoretical frameworks have been developed to describe these reactions, viewing them as nonadiabatic transitions between electron-proton vibronic states. princeton.edu The environment, including the solvent, plays a significant role in modulating the energetics of both electron and proton transfer. princeton.edu
While PCET is a recognized pathway for activating certain N-H bonds, its role in generating sulfonamidyl radicals is not universal. For instance, in specific photosensitized nickel-catalyzed sulfonamidation reactions, Stern-Volmer experiments have ruled out the involvement of N-centered sulfonamidyl radicals that would be generated via a PCET mechanism. princeton.edu The generation of sulfonamidyl radicals can also be achieved through visible light-driven photocatalysis, which involves an oxidative deprotonation electron transfer strategy, obviating the need for external oxidants. rsc.org
Sulfonamidyl radicals are highly reactive nitrogen-centered radicals that can be generated from parent sulfonamides through oxidative methods. acs.org One significant challenge in studying these radicals is the competition from electrophilic cyclization, a process to which unsaturated sulfonamides are prone under oxidative conditions due to the nucleophilic nature of the sulfonamide group. acs.org
Despite this, methods have been developed to favor radical pathways. For example, the photolysis of N-alkenylsulfonamides using (diacetoxyiodo)benzene (B116549) and iodine can generate sulfonamidyl radicals that undergo intramolecular cyclization. acs.org The reactivity and regioselectivity of these cyclizations are noteworthy. Kinetic studies have shown that the rates of cyclization for different types of N-centered radicals vary dramatically. acs.org In the case of sulfonamidyl radicals, vinylic halogen substitution on the unsaturated chain has been shown to be a remarkable tool for controlling the regioselectivity, directing the reaction towards either 5-exo or 6-endo cyclization products. acs.org This control arises because the halogen substitution retards the competing ionic cyclization more than the radical pathway, allowing the latter to proceed smoothly. acs.org
The cyano group is a versatile functional group that can participate in radical reactions, typically by acting as a radical acceptor. rsc.org Radical cascade reactions utilizing the cyano group provide diverse opportunities for constructing complex carbocyclic and heterocyclic structures. rsc.org The addition of a carbon-centered radical to a nitrile can lead to an imidoyl radical, which can then undergo further transformations.
Detailed studies have explored the addition of cyano radicals (•CN) to unsaturated hydrocarbons, where the radical can add with its carbon or nitrogen atom to a π-system. researchgate.net While this compound itself contains a cyano group, it can also be conceptually involved in reactions where radicals add to its nitrile functionality. More relevant are processes where a radical is generated elsewhere on a molecule containing a cyano group. Recent advances have focused on the selective functionalization of the C(sp³)–H bond adjacent to a nitrile group (the α-position). acs.org These methods proceed through an α-cyano sp³-hybridized carbon-centered radical intermediate, which can then engage in various coupling reactions. acs.org For example, a cyanomethyl radical can be generated from acetonitrile (B52724) and added across a C=C double bond in a subsequent step. acs.org The presence of the electron-withdrawing cyano group can influence the reactivity and stability of adjacent radical centers. nih.gov
Metal-Catalyzed Reaction Mechanisms
Metal catalysis is fundamental to modern organic synthesis, and the functional groups of this compound make it a relevant substrate for several important metal-catalyzed transformations.
The synthesis of aromatic nitriles, such as this compound, from aryl halides is frequently accomplished via copper-catalyzed cyanation. The classic Rosenmund-von Braun reaction, which uses stoichiometric amounts of copper(I) cyanide at high temperatures, has been largely supplanted by milder, catalytic versions. organic-chemistry.org Modern methods employ catalytic amounts of a copper source (e.g., CuI) with various ligands and a cyanide source (e.g., NaCN, KCN, or Zn(CN)₂). organic-chemistry.orgnih.gov
A notable advancement is the domino halogen exchange-cyanation of aryl bromides. In this process, a copper catalyst facilitates both the in-situ conversion of the aryl bromide to a more reactive aryl iodide and the subsequent cyanation. organic-chemistry.org This approach avoids harsh conditions and simplifies product purification. organic-chemistry.org Alternative, safer cyanide sources like formamide (B127407) have also been developed for copper-catalyzed cyanation reactions. rsc.org
Furthermore, copper catalysis is integral to radical-relay reactions for C–H functionalization. rsc.orgresearchgate.net In these systems, an oxidant like N-fluorobenzenesulfonimide (NFSI) is used to generate a nitrogen-centered radical. Computational and experimental studies suggest that an adduct formed between the copper catalyst and the N-sulfonimidyl radical (˙NSI) acts as the key species that abstracts a hydrogen atom from the substrate. rsc.orgresearchgate.net This is followed by radical functionalization, which can include cyanation, to yield the final product. rsc.org
Palladium catalysis is widely used for forming carbon-nitrogen bonds, and primary sulfonamides are competent nucleophiles in these reactions. acs.orgnih.gov A general method for the palladium-catalyzed coupling of primary sulfonamides with aryl nonaflates (derived from phenols) allows for the synthesis of secondary sulfonamides. acs.orgnih.govorganic-chemistry.org These reactions typically employ a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine (B1218219) ligand, such as t-BuXPhos. acs.orgorganic-chemistry.org
The catalytic cycle is believed to follow the established mechanism for palladium-catalyzed amination:
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl electrophile (e.g., aryl nonaflate) to form a Pd(II) complex.
Amine Coordination and Deprotonation : The primary sulfonamide coordinates to the Pd(II) center, and a base removes the acidic sulfonamide proton to form a palladium-amido complex.
Reductive Elimination : The aryl group and the sulfonamido group are eliminated from the palladium center, forming the C-N bond of the desired secondary sulfonamide product and regenerating the Pd(0) catalyst. organic-chemistry.org
Kinetic studies on these systems suggest that for many substrates, reductive elimination is the rate-limiting step of the catalytic cycle. nih.govorganic-chemistry.org The reaction conditions are tolerant of a wide variety of functional groups, including the cyano group present in this compound. nih.gov Similar palladium-catalyzed methods are effective for the C-N cross-coupling of sulfinamides with aryl halides. organic-chemistry.org
| Catalyst System | Electrophile | Nucleophile | Key Features |
| Pd₂(dba)₃ / t-BuXPhos | Aryl Nonaflates | Primary Sulfonamides | Reductive elimination is often rate-limiting; tolerant of cyano groups. nih.govorganic-chemistry.org |
| Pd₂(dba)₃ / t-BuXPhos | Aryl Halides | Sulfinamides | Preserves chirality at the sulfur center; water can enhance yield. organic-chemistry.org |
| Pd Catalyst | Arylboronic Acids | SO₂/Chloride Source | Forms arylsulfonyl chlorides under mild conditions as precursors to sulfonamides. nih.gov |
Zinc-Mediated Reactions
While specific studies on zinc-mediated reactions of this compound are not extensively documented, the reactivity of related sulfonated compounds in the presence of zinc provides a basis for mechanistic speculation. A plausible reaction pathway involves the formation of a highly reactive zinc thiolate intermediate. nih.gov
In a related study on the zinc-promoted reductive thiolation of sulfonated alcohols, it was proposed that zinc metal reacts with a sulfur-transfer reagent to generate a zinc thiolate. This intermediate then acts as a potent nucleophile in an SN2-type reaction with alkyl sulfonates. nih.gov Adapting this to this compound, one could envision a scenario where the sulfonamide moiety, or a derivative thereof, interacts with a zinc species.
Postulated Mechanistic Steps:
Activation of the Sulfonamide: The sulfonamide group could potentially be activated by a zinc salt, forming a complex that enhances the electrophilicity of the sulfur atom or facilitates the cleavage of the S-N or S-C bond.
Formation of a Zinc Intermediate: In reductive coupling reactions, zinc dust can react with a suitable coupling partner to form an organozinc or a zinc-containing intermediate.
Nucleophilic Attack or Radical Process: The nature of the subsequent steps would depend on the specific reaction conditions and the other reactants involved. It could proceed via a nucleophilic displacement or a radical-mediated pathway.
A study on the zinc-promoted silylation of phenylacetylene (B144264) provides further insight into the initiation of such reactions, suggesting that the interaction between zinc and an unsaturated system can generate anionic intermediates on the zinc surface. rsc.org Given the presence of the electron-withdrawing cyano and fluoro groups on the aromatic ring of this compound, its interaction with zinc could lead to unique reactive species.
Table 1: Potential Intermediates in Zinc-Mediated Reactions of Aryl Sulfonamides
| Intermediate Type | Proposed Structure | Potential Role in Reaction |
| Zinc Thiolate | Ar-S-Zn-X | Nucleophile |
| Organozinc Reagent | Ar-Zn-X | Nucleophile/Coupling Partner |
| Radical Anion | [Ar-SO₂NH₂]⁻• | Radical Intermediate |
Note: This table presents hypothetical intermediates based on related studies and not directly observed species for this compound.
Organocatalytic Reaction Mechanisms
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to metal-based catalysis. While specific organocatalytic reactions involving this compound are not well-documented, its electronic properties—an electron-deficient aromatic ring due to the cyano and fluoro substituents—suggest its potential participation in reactions where such features are advantageous.
Mechanistic studies on the organocatalytic activation of other electron-deficient systems can provide valuable insights. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze a variety of transformations. researchgate.net One could hypothesize that an NHC could interact with the cyano group or the aromatic ring of this compound, although this is speculative.
A more plausible scenario involves the use of this compound as a substrate in reactions catalyzed by chiral organocatalysts. For example, in asymmetric catalysis, the sulfonamide moiety could act as a directing group or a hydrogen-bond donor, influencing the stereochemical outcome of a reaction. Computational studies on organocatalytic reactions have highlighted the importance of non-covalent interactions in determining reactivity and selectivity. nih.gov
Potential Organocatalytic Activation Modes:
LUMO-Lowering Activation: The electron-withdrawing groups on the aromatic ring lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound more susceptible to nucleophilic attack in reactions activated by aminocatalysts.
Brønsted Acid/Base Catalysis: The sulfonamide N-H proton is acidic and could participate in reactions catalyzed by Brønsted bases. Conversely, the cyano group or the sulfonyl oxygens could be protonated by a Brønsted acid catalyst, activating the molecule.
Electrochemical Mechanistic Studies in Related Amidation Reactions
Electrochemical methods provide a green and efficient way to conduct chemical transformations. The electrochemical amidation of C-H bonds is a particularly attractive strategy for the synthesis of complex molecules. While direct electrochemical studies on this compound are limited, research on the electrochemical C-H amidation of arenes and heteroarenes with sulfonamides offers significant mechanistic insights. nih.govresearchgate.net
These reactions are generally proposed to proceed through the formation of a nitrogen-centered radical.
Proposed General Mechanism for Electrochemical C-H Amidation:
Anodic Oxidation of the Sulfonamide: The sulfonamide undergoes oxidation at the anode to generate a nitrogen-centered radical cation, which then deprotonates to form a neutral nitrogen radical.
Radical Addition: The electrophilic nitrogen radical adds to the electron-rich C-H bond of an arene or heteroarene coupling partner.
Oxidation and Deprotonation: The resulting radical intermediate is further oxidized at the anode and subsequently deprotonates to afford the final amidated product and regenerate the catalyst (if any).
Cyclic voltammetry studies have been instrumental in supporting the generation of nitrogen radicals via anodic oxidation. researchgate.net In a metal-free electrochemical C-H amidation of heteroarenes with N-alkylsulfonamides, the proposed mechanism involves the direct generation of nitrogen-centered radicals under electrocatalysis. researchgate.net
Another electrochemical approach involves the direct synthesis of sulfonamides from arenes, sulfur dioxide, and amines. nih.gov The proposed mechanism for this transformation involves the initial anodic oxidation of the arene to form a radical cation. This is followed by a nucleophilic attack of an in situ-formed amidosulfinate, and a subsequent oxidation step to yield the sulfonamide. nih.gov
Table 2: Key Mechanistic Steps in Electrochemical Sulfonamide Reactions
| Reaction Type | Key Intermediate | Method of Generation | Subsequent Reaction |
| C-H Amidation | Nitrogen Radical | Anodic Oxidation of Sulfonamide | Addition to Arene C-H Bond |
| Direct Sulfonamidation | Arene Radical Cation | Anodic Oxidation of Arene | Nucleophilic Attack by Amidosulfinate |
Mechanistic Insights into Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science, allowing for the modification of complex molecules at a late stage of the synthesis. The presence of a fluoro group on this compound makes it a potential candidate for LSF through C-F bond activation or by directing C-H functionalization.
Mechanistic studies on late-stage fluorination and C-H functionalization of fluoroarenes provide a framework for understanding the potential reactivity of this compound.
Palladium-Catalyzed Fluorination:
One of the key challenges in late-stage fluorination is the development of practical and selective methods. Palladium-catalyzed fluorination of arylboronic acid derivatives has been a significant area of research. Mechanistic studies suggest that these reactions can proceed through a single-electron-transfer (SET) pathway involving an unusual Pd(III) intermediate, rather than a direct C-F reductive elimination from a Pd(IV)-fluoride complex. acs.org
C-H Functionalization Directed by Functional Groups:
The sulfonamide group itself can act as a directing group in transition-metal-catalyzed C-H activation reactions. This allows for the selective functionalization of C-H bonds at positions ortho to the sulfonamide group.
Site-Selective Aromatic [¹⁸F]Fluorination:
A two-step C-H [¹⁸F]fluorination of small-molecule drugs has been developed, which proceeds via an aryl sulfonium (B1226848) salt intermediate. researchgate.net This method highlights the potential for the selective introduction of fluorine into complex aromatic systems. The reaction tolerates a wide range of functional groups, including sulfonamides. researchgate.net
Tandem C-H Fluorination and Nucleophilic Aromatic Substitution (SNAr):
For heteroaromatic systems, a tandem process of C-H fluorination followed by SNAr has been shown to be an effective LSF strategy. acs.org While this compound is a benzene (B151609) derivative, the principle of activating a C-H bond for subsequent functionalization is broadly applicable. The electron-withdrawing nature of the cyano and sulfonyl groups would activate the aromatic ring towards nucleophilic attack, making a potential SNAr reaction on a fluorinated intermediate a plausible pathway.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Structural Features for Biological Activity
The biological activity of derivatives based on the 3-cyano-4-fluorobenzenesulfonamide core is intricately linked to the specific roles of its constituent functional groups. The interplay between the sulfonamide moiety, the fluorine atom, and the cyano group dictates the molecule's ability to bind to its biological target and elicit a pharmacological response.
The sulfonamide group is a cornerstone of the pharmacological activity of this class of compounds, particularly as inhibitors of metalloenzymes like carbonic anhydrases (CAs). This functional group is known to be a primary zinc-binding group. nih.gov In its deprotonated state (SO2NH-), the sulfonamide coordinates directly to the zinc ion (Zn2+) located in the active site of carbonic anhydrases, a mechanism essential for its inhibitory action. nih.gov
This interaction is a well-established principle in the design of CA inhibitors. The primary sulfonamide (SO2NH2) is crucial for this binding, effectively anchoring the inhibitor to the catalytic center of the enzyme. nih.gov Studies on various benzenesulfonamide (B165840) derivatives show that this moiety is a key contributor to potent enzyme inhibition. researchgate.net The geometry and electronic properties of the sulfonamide group allow it to act as a structural analog of the substrate's transition state, leading to competitive inhibition.
The strategic placement of a fluorine atom on the benzene (B151609) ring significantly modulates the physicochemical properties of the molecule, thereby influencing its biological activity. The fluorine atom at the 4-position, adjacent to the sulfonamide group, exerts a strong electron-withdrawing effect. This electronic influence can enhance the acidity of the sulfonamide proton, facilitating its deprotonation and strengthening its interaction with the zinc ion in the target enzyme's active site.
Furthermore, fluorine substitution can improve a compound's metabolic stability and membrane permeability. The introduction of fluorine can block sites susceptible to oxidative metabolism, thereby increasing the compound's half-life in vivo. Its lipophilicity can also be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.
The cyano (C≡N) group at the 3-position plays a multifaceted role in molecular recognition and binding affinity. As a potent electron-withdrawing group, it influences the electronic distribution of the entire aromatic ring, which can impact ligand-target interactions. nih.gov The cyano group is a versatile functional group capable of participating in various non-covalent interactions. nih.gov
The relative positions of the cyano, fluoro, and sulfonamide groups on the benzene ring are critical for optimal biological activity. The ortho- and meta-positioning of the cyano and fluoro groups relative to the sulfonamide creates a specific electronic and steric profile that is recognized by the target enzyme.
Computational studies on benzenesulfonamide derivatives have highlighted the importance of the substitution pattern on inhibitory activity and isoform selectivity. researchgate.net The electronic properties conferred by the electron-withdrawing cyano and fluoro groups can enhance binding affinity. Altering the position of these substituents can lead to significant changes in activity. For example, moving a substituent from the para- to the meta-position in related benzenesulfonamide series has been shown to alter the binding mode and selectivity. researchgate.net The stability of derivatives can also be influenced by the separation of substituent groups. nih.gov
Rational Design Strategies Based on SAR Principles
The insights gained from SAR studies provide a foundation for the rational design of novel and more effective inhibitors based on the this compound scaffold. These strategies focus on optimizing the existing scaffold and exploring various derivatizations to enhance potency, selectivity, and pharmacokinetic properties.
Scaffold optimization involves modifying the core structure to improve its interaction with the biological target. For the this compound scaffold, derivatization strategies often focus on the sulfonamide nitrogen or by adding other functional groups to the aromatic ring. The goal is to explore the "tail" of the inhibitor, which can interact with regions outside the primary binding site to confer additional affinity and selectivity. researchgate.net
One common approach is the synthesis of N-substituted sulfonamides. While the primary sulfonamide is often essential for zinc binding, derivatization of the sulfonamide nitrogen can be used to probe interactions with other parts of the binding pocket or to modulate the compound's physicochemical properties. For example, in the development of inhibitors for 12-lipoxygenase, modifications to the amino group of a benzenesulfonamide scaffold were key to achieving high potency and selectivity. nih.gov
Another strategy involves creating derivatives by attaching various chemical moieties to the core scaffold. This can lead to the discovery of compounds with improved biological profiles. For instance, a study on 4-cyanamidobenzenesulfonamide derivatives showed that varying the length of aliphatic chains attached to the cyanamide (B42294) functionality directly impacted the inhibitory potency against different carbonic anhydrase isoforms. nih.gov This highlights how systematic derivatization can be used to fine-tune the activity of sulfonamide-based inhibitors.
The following table summarizes the inhibitory activity of a series of 4-cyanamidobenzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms, illustrating the structure-activity relationships discussed.
| Compound | Substituent (R) | hCA I (KI, nM) | hCA II (KI, nM) | hCA VII (KI, nM) |
| 6 | n-propyl | 889 | 148 | 30.6 |
| 7 | n-butyl | 34.5 | 11.2 | 5.1 |
| 8 | n-pentyl | 25.4 | 9.8 | 3.4 |
| 9 | n-hexyl | 10.5 | 5.5 | 1.5 |
| 10 | n-heptyl | 9.3 | 5.3 | 1.3 |
| 11 | n-octyl | 14.8 | 7.9 | 2.1 |
| 12 | n-decyl | 20.1 | 9.1 | 2.5 |
| 13 | n-dodecyl | 23.4 | 10.5 | 2.9 |
| 14 | n-hexadecyl | 24.5 | 10.8 | 3.0 |
| 15 | n-octadecyl | 10.1 | 5.4 | 1.4 |
| 16 | cyclopropyl | 251 | 45.4 | 10.2 |
| 17 | cyclobutyl | 20.3 | 9.2 | 2.4 |
| Acetazolamide | - | 250 | 12 | 2.5 |
| Data sourced from a study on 4-cyanamidobenzenesulfonamide derivatives, which are structurally related to this compound and demonstrate SAR principles for sulfonamide inhibitors. nih.gov |
Design Principles for Isoform Selectivity
The pursuit of isoform-selective inhibitors, including those based on the this compound scaffold, is a critical aspect of modern drug design. This is particularly true for targets such as the carbonic anhydrases (CAs), where various isoforms are implicated in a range of diseases. For instance, CA IX and CA XII are upregulated in many aggressive cancers, while isoforms like CA I and II are ubiquitously expressed. nih.gov Achieving selectivity for the disease-implicated isoforms over the more common ones is paramount to enhance the therapeutic efficacy and minimize off-target effects. nih.gov
The "tail approach" in inhibitor design has been a fruitful strategy in developing benzenesulfonamide-based inhibitors with nanomolar affinities for several CA isoforms. nih.gov This approach involves modifying the peripheral groups (the "tail") of the inhibitor molecule to exploit subtle differences in the active sites of various isoforms. Structural studies have revealed that residues lining the hydrophobic pocket of the CA active site, particularly at positions 92 and 131, play a pivotal role in determining the binding orientation and affinity of these inhibitors. nih.gov The interactions between the inhibitor's tail and these specific amino acid residues can be modulated to achieve isoform specificity. nih.gov
For example, the nature of the tail can influence whether the inhibitor binds in a particular orientation, which may be favored in one isoform over another due to steric hindrance or favorable hydrophobic contacts. By systematically altering the chemical features of the tail, researchers can fine-tune the inhibitor's preference for a specific CA isoform.
Below is a data table summarizing the key determinants for isoform selectivity in benzenesulfonamide-based CA inhibitors.
| Design Principle | Key Structural Determinant | Target Residues | Desired Outcome |
| Tail Approach | Chemical modifications of the inhibitor's peripheral groups | Amino acids lining the hydrophobic pocket | Enhanced binding affinity and selectivity for target isoform |
| Active Site Interactions | Positional binding of the inhibitor | Positions 92 and 131 | Modulated affinity and isoform specificity |
Conformational Analysis and Ligand-Receptor Interaction Modeling in SAR
Conformational analysis and ligand-receptor interaction modeling are indispensable tools in understanding the structure-activity relationships of inhibitors like this compound. These computational techniques provide insights into how a ligand binds to its receptor and the energetic factors that govern this interaction.
A key aspect of this analysis is to evaluate the conformational energy of the ligand when bound to the receptor. Geometry optimizations performed on inhibitors within the crystal structures of their target enzymes have shown that the energetic penalties associated with the inhibitor's bound conformation are often negligible compared to the favorable energy gained from the interactions within the active site. nih.gov This suggests that the inhibitors can readily adopt the necessary conformation to fit snugly into the binding pocket, maximizing their inhibitory potential.
The study of ligand-induced conformational changes in the receptor is also a critical area of investigation. nih.gov Comparing the crystal structures of ligand-binding domains in complex with different molecules can reveal structurally conserved "rigid" regions and more flexible parts of the protein. nih.gov This understanding is invaluable for accurately modeling the binding of novel compounds.
The table below outlines the key aspects of conformational analysis and ligand-receptor interaction modeling.
| Analysis Technique | Focus | Key Findings | Application in SAR |
| In Silico Docking | Identification of key binding interactions | Residues contributing to or hindering binding are identified. | Rational design of inhibitors with improved affinity and selectivity. |
| Geometry Optimization | Energetic cost of the inhibitor's bound conformation | The energetic penalty for the bound conformation is minimal compared to binding energy gain. | Confirms the favorability of the observed binding mode. |
| Ligand-Induced Conformational Change Analysis | Comparison of receptor structures with different bound ligands | Identification of rigid and flexible regions of the receptor. | Improved accuracy of binding models for new compounds. nih.gov |
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a cornerstone of modern electronic structure studies, balancing computational efficiency and accuracy. qub.ac.uk DFT calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic characteristics and reactivity indices.
Prediction of Electronic Structure and Reactivity
DFT calculations are instrumental in elucidating the electronic properties of molecules like 3-Cyano-4-fluorobenzenesulfonamide. By solving the Kohn-Sham equations, one can determine the molecule's ground-state electron density, from which various properties can be derived. Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
In studies of substituted benzenesulfonamides, DFT methods, such as B3LYP combined with basis sets like 6-31G(d), have been successfully used to optimize molecular structures and calculate electronic properties. researchgate.net For this compound, the electron-withdrawing nature of the cyano and fluoro groups, as well as the sulfonamide moiety, would significantly influence the electron distribution across the benzene (B151609) ring. DFT can precisely map this distribution, highlighting regions susceptible to nucleophilic or electrophilic attack.
Frontier Molecular Orbital (FMO) theory, when combined with DFT, helps in understanding and predicting the reactivity of molecules in donor-acceptor interactions. sigmaaldrich.com For instance, the analysis of condensed Fukui functions can reveal the local reactivity, indicating which atoms are more likely to accept or donate electrons. sigmaaldrich.com
Table 1: Representative DFT Methodologies for Substituted Benzenesulfonamides
| Computational Method | Basis Set | Properties Calculated | Reference |
| DFT/B3LYP | 6-31G(d) | Optimized molecular structure, harmonic vibrational frequencies | researchgate.net |
| DFT/B3LYP | 6-311G(d,p) | Optimized geometry, FT-IR spectra | researchgate.net |
| DFT | - | Torsion angles, bond lengths, bond angles | mkjc.in |
This table is illustrative of common DFT methods applied to related sulfonamide compounds.
Elucidation of Mechanistic Pathways via DFT Calculations
Beyond static properties, DFT is a powerful tool for exploring reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a chemical reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics. For instance, DFT has been used to propose reaction mechanisms for the rearrangement of Schiff bases derived from benzenesulfonamides, involving the characterization of transition states and intermediates. nih.gov
In the context of this compound's synthesis or metabolic degradation, DFT could be employed to model various potential pathways. This would involve locating the transition state structures for key reaction steps, thereby clarifying the most energetically favorable route.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is particularly valuable in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site.
Analysis of Ligand-Protein Interactions
Molecular docking simulations could be used to investigate the binding of this compound to various protein targets. Benzenesulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govresearchgate.net Docking studies of substituted benzenesulfonamides with CA isoforms have revealed key interactions: the sulfonamide group typically coordinates with the zinc ion in the active site, while the benzene ring and its substituents form hydrogen bonds and van der Waals interactions with surrounding amino acid residues. nih.gov
For this compound, a docking study against a CA isoform would likely show the sulfonamide group interacting with the active site zinc ion. The cyano and fluoro substituents would then be explored for their potential interactions with the protein's binding pocket, which could enhance binding affinity or confer selectivity for specific CA isoforms. nih.gov For example, studies on other sulfonamides have shown that even small changes in substitution can significantly alter inhibitory potency and selectivity. nih.gov
Molecular dynamics (MD) simulations can further refine the docked complex, providing insights into the stability of the ligand-protein interactions over time. synquestlabs.com
Prediction of Binding Affinity and Selectivity
Docking programs use scoring functions to estimate the binding affinity of a given ligand pose. While these scores are approximations, they are useful for ranking potential inhibitors. By comparing the docking scores of this compound against different protein targets or different isoforms of the same target, predictions can be made about its binding affinity and selectivity.
In studies of aryl sulfonamide derivatives as Mcl-1 inhibitors, molecular docking was used to predict binding modes and rationalize the observed inhibitory activity. qub.ac.uk Similarly, docking this compound into the active sites of various enzymes could guide experimental screening efforts by prioritizing proteins for which it shows a high predicted affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. qub.ac.uk Unlike structure-based methods like docking, QSAR does not require knowledge of the protein target's 3D structure. sigmaaldrich.com
For a compound like this compound, a QSAR model would be developed using a dataset of structurally related benzenesulfonamides with known biological activities (e.g., inhibitory concentrations against a specific enzyme). Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include topological, electronic, steric, and hydrophobic parameters.
Several QSAR studies have been successfully conducted on aromatic and heterocyclic sulfonamides as carbonic anhydrase inhibitors. nih.govresearchgate.net These studies have often employed topological indices, such as the first-order valence connectivity index, along with other physicochemical descriptors to build predictive models. nih.govresearchgate.net
Table 2: Common Descriptors in QSAR Models for Aromatic Sulfonamides
| Descriptor Type | Examples | Relevance | Reference |
| Topological | Wiener index, Molecular Connectivity Indices (e.g., ¹χv), Balaban J index | Encodes information about molecular size, shape, and branching. | nih.govresearchgate.net |
| Electronic | HOMO/LUMO energies, Dipole moment | Describes the electronic aspects of the molecule, influencing interactions. | researchgate.net |
| Steric | Molar refractivity, Steric parameters (e.g., from CoMFA) | Relates to the size and shape of the molecule, affecting receptor fit. | qub.ac.uk |
| Indicator | Indicator Parameters | Used to denote the presence or absence of specific structural features. | nih.gov |
This table illustrates the types of descriptors commonly used in QSAR studies of related sulfonamides.
By applying statistical methods like multiple linear regression or partial least squares to the dataset, a QSAR equation can be generated that correlates the descriptors with the observed activity. qub.ac.uk Such a model could then be used to predict the biological activity of this compound and to guide the design of new, more potent analogs by suggesting which structural modifications are likely to improve activity.
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. The development of such models for benzenesulfonamide (B165840) derivatives generally involves the following steps:
Data Set Compilation: A series of benzenesulfonamide analogs with known biological activities (e.g., enzyme inhibition constants) is collected.
Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area).
Model Generation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., support vector machines, neural networks), are employed to build a mathematical equation linking the descriptors to the biological activity. mdpi.comnih.gov
Model Validation: The predictive power of the generated QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
For a compound like this compound, a hypothetical QSAR study would likely explore the impact of its distinct substituents—the cyano and fluoro groups—on its predicted activity. The electron-withdrawing nature of both the cyano and fluoro groups, as well as the fluorine atom's potential to form specific interactions, would be key parameters in such a model.
Table 1: Illustrative Descriptors in a Hypothetical QSAR Model for Benzenesulfonamide Derivatives
| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Hammett constant (σ) | The electron-withdrawing cyano and fluoro groups would significantly influence the acidity of the sulfonamide NH, which is often crucial for binding to target enzymes. |
| Steric | Molar Refractivity (MR) | The size and shape of the substituents on the benzene ring can affect how the molecule fits into a receptor's binding pocket. |
| Hydrophobic | LogP (Partition Coefficient) | The overall lipophilicity of the molecule, influenced by the fluorine and cyano groups, can impact its ability to cross cell membranes and reach its target. |
| Topological | Zagreb Index | This descriptor relates to the branching of the molecular structure and can be correlated with various biological activities. |
Correlation of Structural Descriptors with Biological Endpoints
The ultimate goal of a QSAR study is to understand how specific structural features influence a desired biological outcome. For benzenesulfonamide derivatives, which are known to target enzymes like carbonic anhydrases, the correlation of structural descriptors with inhibitory activity is of primary interest.
Molecular docking simulations are frequently used in conjunction with QSAR to provide a visual and energetic understanding of these correlations. mdpi.com In a typical docking study for this compound, the molecule would be computationally placed into the active site of a target protein. The simulation would then calculate the most likely binding pose and estimate the binding affinity.
Key structural descriptors and their likely correlation with biological endpoints for this compound would include:
The Sulfonamide Group: This is a critical pharmacophore for many benzenesulfonamide inhibitors. The nitrogen atom's ability to coordinate with a zinc ion in the active site of metalloenzymes is a primary determinant of binding.
The 4-Fluoro Substituent: The fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding pocket. Its presence can also modulate the electronic properties of the benzene ring.
The 3-Cyano Group: The cyano group is a strong electron-withdrawing group and can also act as a hydrogen bond acceptor. Its position on the ring would influence the orientation of the molecule within the binding site. A comparative analysis of crystal packing has shown that the cyano group is less dense and participates less in intermolecular bonding compared to a nitro group.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Interaction Type | Potential Interacting Residues | Estimated Contribution to Binding Affinity |
| Coordination | Zinc ion (in metalloenzymes) | High |
| Hydrogen Bonding | Threonine, Histidine | Moderate to High |
| Hydrophobic Interactions | Leucine, Valine, Phenylalanine | Moderate |
| Halogen Bonding | Glycine, Serine (backbone carbonyl) | Low to Moderate |
Computational Analysis of Stereochemical Outcomes
While this compound itself is achiral, the introduction of chiral centers is a common strategy in drug design to enhance potency and selectivity. Computational methods can be invaluable in predicting and understanding the stereochemical outcomes of reactions used to synthesize chiral derivatives.
For instance, if a chiral substituent were to be introduced, computational modeling could be used to:
Predict Diastereomeric Ratios: By calculating the transition state energies for the formation of different stereoisomers, it is possible to predict which diastereomer will be favored.
Elucidate Reaction Mechanisms: Computational studies can map out the entire reaction pathway, providing insights into the key steps that determine the stereochemical outcome.
Rationalize Chiral Induction: In cases where a chiral catalyst or auxiliary is used, modeling can explain how the stereochemical information is transferred to the final product.
While no specific computational studies on the stereochemical outcomes of reactions involving this compound are readily available, the principles of computational stereochemical analysis are well-established and could be applied to hypothetical synthetic routes to chiral analogs.
Analytical Methodologies for Research Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural analysis of 3-Cyano-4-fluorobenzenesulfonamide, providing insights into its atomic connectivity, molecular mass, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring would exhibit distinct chemical shifts and coupling patterns due to the influence of the electron-withdrawing cyano and sulfonamide groups, as well as the electronegative fluorine atom. The protons on the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.
¹³C NMR spectroscopy provides information on all carbon atoms within the molecule. The carbon atom attached to the fluorine would show a characteristic coupling (¹J-CF), which is a key indicator of its presence. The carbon of the cyano group would appear in the characteristic downfield region for nitriles (typically around 110-125 ppm). The aromatic carbons would display a range of chemical shifts influenced by the attached functional groups.
While specific experimental data is not widely published, theoretical predictions and analysis of similar structures suggest the following expected regions for the NMR signals:
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 7.0 - 8.5 | Aromatic protons, complex splitting patterns expected. |
| ¹H | 5.0 - 7.0 (variable) | -SO₂NH₂ protons, broad singlet. |
| ¹³C | 110 - 125 | Cyano carbon (-C≡N). |
| ¹³C | 115 - 165 | Aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant. |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. The nominal mass of the compound is approximately 200.19 g/mol . sigmaaldrich.com In a mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight.
High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition with high accuracy. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the structure. Expected fragmentation pathways would involve the loss of the sulfonamide group (SO₂NH₂), the cyano group (CN), and potentially cleavage of the aromatic ring.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₇H₅FN₂O₂S | sigmaaldrich.com |
| Molecular Weight | 200.19 g/mol | sigmaaldrich.com |
| InChI Key | HVKUPIBRYPDOBG-UHFFFAOYSA-N | sigmaaldrich.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound. The IR spectrum would display absorption bands corresponding to the vibrations of specific bonds.
Key expected vibrational frequencies include:
N-H stretching of the sulfonamide group, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹.
C≡N stretching of the cyano group, a sharp and intense band around 2220-2260 cm⁻¹.
S=O stretching of the sulfonamide group, with two characteristic strong bands (asymmetric and symmetric) in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
C-F stretching of the fluoroaromatic moiety, which would be found in the fingerprint region, typically between 1000-1300 cm⁻¹.
Aromatic C-H and C=C stretching vibrations in their respective characteristic regions.
Table 3: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H (Sulfonamide) | 3200 - 3400 | Medium to Strong |
| C≡N (Nitrile) | 2220 - 2260 | Sharp, Strong |
| S=O (Sulfonamide) | 1300 - 1350 (asymmetric) | Strong |
| S=O (Sulfonamide) | 1140 - 1180 (symmetric) | Strong |
| C-F (Aromatic) | 1000 - 1300 | Medium to Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for determining the purity of this compound and for its separation from impurities or in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically <2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A UPLC method for this compound would offer significant advantages in terms of throughput and the ability to detect trace impurities.
The principles of method development for UPLC are similar to HPLC, involving the selection of an appropriate column and optimization of the mobile phase and other chromatographic parameters. Given the potential for complex sample matrices in research and development, the high efficiency of UPLC makes it a valuable tool for the rigorous purity control of this compound.
Specialized Analytical Techniques for Research Applications
Radiochemical Purity and Specific Activity Determination for Labeled Compounds
In the context of radiolabeling this compound, particularly with a positron-emitting radionuclide like fluorine-18 (B77423) ([¹⁸F]), rigorous analytical methodologies are essential to ensure the quality and suitability of the resulting radiotracer for research applications, such as Positron Emission Tomography (PET). The two most critical parameters determined are radiochemical purity and specific activity.
Radiochemical Purity
Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. radiologykey.com For a radiolabeled version of this compound, this means quantifying the percentage of radioactivity corresponding to the intact [¹⁸F]this compound molecule, as opposed to radioactive impurities. These impurities can include unreacted [¹⁸F]fluoride or byproducts from the radiosynthesis process. radiologykey.com A low radiochemical purity can lead to poor image quality, inaccurate diagnostic information, and unnecessary radiation exposure to non-target tissues. snmjournals.org
The primary techniques for determining radiochemical purity are radio-chromatographic methods:
Radio-High Performance Liquid Chromatography (Radio-HPLC): This is the gold standard for analyzing the radiochemical purity of ¹⁸F-labeled compounds. nih.gov The method utilizes an HPLC system equipped with both a standard detector (e.g., UV) and a radioactivity detector connected in series. redalyc.org A sample of the final radiolabeled product is injected into the HPLC system. The different chemical species in the sample are separated based on their affinity for the stationary phase of the column and the composition of the mobile phase. redalyc.org
The UV detector identifies the non-radioactive (cold) standard of this compound, establishing its retention time. The radioactivity detector then monitors the eluate for radioactive signals. The peak in the radio-chromatogram that corresponds to the retention time of the non-radioactive standard represents the desired [¹⁸F]this compound. researchgate.net Any other radioactive peaks are considered radiochemical impurities. The radiochemical purity is calculated as the ratio of the desired peak's area to the total area of all radioactive peaks. researchgate.net For most PET radiopharmaceuticals, a radiochemical purity of >95% is required. mdpi.com
Radio-Thin Layer Chromatography (Radio-TLC): Radio-TLC is a simpler and faster alternative or complementary method to radio-HPLC. researchgate.net A small spot of the radiolabeled compound is applied to a TLC plate, which is then developed in a suitable solvent system. The different radioactive components migrate at different rates, resulting in their separation along the plate. The distribution of radioactivity on the plate is then analyzed using a radio-TLC scanner. The retention factor (Rƒ) of the radioactive spot corresponding to the product is compared to that of a non-radioactive standard. This allows for the quantification of the radiochemical purity. researchgate.net
Specific Activity
Specific activity is a measure of the amount of radioactivity per unit mass of a compound, typically expressed in units such as gigabecquerels per micromole (GBq/µmol) or curies per millimole (Ci/mmol). acs.org For PET tracers that bind to specific biological targets like receptors or enzymes, high specific activity is crucial. A low specific activity implies a larger amount of the non-radioactive (cold) compound is present, which can compete with the radiolabeled tracer for binding to the target sites, potentially leading to reduced signal and inaccurate quantification. snmjournals.org
The determination of specific activity involves two key measurements:
Measurement of Radioactivity: The total radioactivity of a known volume of the final product is accurately measured using a calibrated dose calibrator.
Measurement of Mass: The total mass of both the radiolabeled and any non-radiolabeled this compound in the same volume is quantified. This is typically achieved using the analytical HPLC method developed for the purity assessment. A calibration curve is generated by injecting known concentrations of the non-radioactive standard and measuring the corresponding UV peak areas. The mass of the compound in the final product can then be determined by comparing its UV peak area to this calibration curve. nih.gov
The specific activity is then calculated by dividing the measured radioactivity by the quantified mass. Since the radioactivity decays over time, the specific activity is always reported with reference to a specific time point, such as the end of synthesis (EOS) or time of injection. snmjournals.org
Table of Analytical Data
The following interactive table presents representative data from a hypothetical radio-HPLC analysis for the quality control of [¹⁸F]this compound.
| Parameter | Value | Unit | Description |
| Radiochemical Purity | |||
| Retention Time (UV - Standard) | 5.8 | min | The time at which the non-radioactive this compound elutes from the HPLC column. |
| Retention Time (Radioactivity) | 5.8 | min | The time at which the main radioactive peak, corresponding to [¹⁸F]this compound, elutes. |
| Radiochemical Purity | > 98 | % | The percentage of total radioactivity that is in the form of the desired product, calculated from the radio-chromatogram. |
| Specific Activity | |||
| Total Radioactivity | 3.7 | GBq | The total amount of radioactivity in the final product vial at the end of synthesis. |
| Mass of Compound | 0.5 | µg | The total mass of this compound in the final product, determined by UV-HPLC. |
| Specific Activity (at EOS) | 250 | GBq/µmol | The calculated specific activity, reflecting a high ratio of radioactive to non-radioactive compound. |
Applications As Chemical Probes and Research Tools
Development of Radiolabeled Probes for Biochemical Research
The introduction of a positron-emitting radionuclide, such as Fluorine-18 (B77423) (¹⁸F), into biologically active molecules is a cornerstone of Positron Emission Tomography (PET), a powerful noninvasive imaging technique used in diagnostics and research. nih.gov The 3-cyano-4-fluorobenzenesulfonamide structural motif has been instrumental in the development of such probes.
A notable example is the creation of a bombesin (B8815690) (BN)-based peptide radiolabeled with ¹⁸F for PET imaging of tumors expressing the gastrin-releasing peptide receptor (GRPR). nih.gov In this work, the labeling moiety was derived from the target compound, resulting in 3-Cyano-4-[¹⁸F]fluoro-benzoyl-Arg-Ava-Gln-Trp-Ala-Val-NMeGly-His-Sta-Leu-NH₂ . nih.gov This complex peptide was synthesized for imaging tumors like prostate cancer, which often overexpress GRPR. nih.gov The ¹⁸F labeling was achieved in a one-step approach, and the resulting radiolabeled peptide exhibited specific uptake in GRPR-expressing tumors in animal models. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Radiochemical Yield (decay-corrected) | ~20% | nih.gov |
| Tumor Uptake (30 min post-injection) | 2.36 ± 0.47% ID/g | nih.gov |
| Pancreas Uptake (30 min post-injection) | 2.57 ± 0.03% ID/g | nih.gov |
*ID/g = Injected Dose per gram of tissue.
The utility of the cyano-aryl group is also seen in other imaging agents. For instance, a radioiodinated 4,6-diaryl-3-cyano-2-pyridinone derivative was developed as a potential SPECT probe for imaging survivin expression in tumors. nih.gov While a different scaffold, it highlights the value of the cyano group in designing probes for biological targets. nih.gov
Use as Scaffolds for Investigating Biologically Active Molecules
A molecular scaffold is a core structure upon which various chemical groups can be built to create a library of related compounds for biological testing. This process is fundamental to structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity and to design more potent and selective drugs. nih.gov
The this compound framework is recognized as a valuable scaffold. Research on related benzenesulfonamides has demonstrated their utility. For example, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in several diseases. nih.gov The study explicitly notes that such compounds provide a useful scaffold for SAR studies. nih.gov
Similarly, the backbone of a 4,6-diaryl-3-cyano-2-pyridinone has been used as a scaffold to develop probes targeting the protein survivin, which is overexpressed in many cancers. nih.gov The presence of the cyano group is a key feature of this scaffold. nih.gov The commercial availability of this compound as a "building block" for research further underscores its role as a starting scaffold for the synthesis of more complex and potentially biologically active molecules. biosynth.comsigmaaldrich.com
Application in Late-Stage Functionalization Strategies for Complex Molecules
Late-stage functionalization (LSF) refers to the strategy of introducing chemical modifications to a complex molecule, such as a drug candidate, at the final stages of its synthesis. researchgate.netmpg.de This approach is highly valuable as it allows for the rapid generation of analogs for biological evaluation without needing to restart the synthesis from scratch. mpg.de
The sulfonamide group within this compound is particularly relevant to LSF. Although sulfonamides are often considered stable, recent research has shown they can be activated for further reactions. A metal-free, photocatalytic method has been developed that can convert sulfonamides into sulfonyl radical intermediates. nih.gov These radicals can then be combined with other molecules, such as alkenes, to form new carbon-sulfur bonds, effectively functionalizing the original sulfonamide-containing molecule. nih.gov This strategy expands the synthetic utility of the sulfonamide group, transforming it from a simple pharmacophore into a handle for LSF, thereby allowing for the diversification of complex molecules containing this motif. nih.gov
Role as Key Building Blocks in Advanced Organic Synthesis
Organic building blocks are relatively simple molecules that possess specific functional groups, serving as the foundational components for constructing more complex molecular architectures. sigmaaldrich.comhilarispublisher.com They are essential tools in medicinal chemistry, materials science, and organic synthesis. sigmaaldrich.comhilarispublisher.com
This compound is classified and sold by chemical suppliers precisely for this purpose—as a research building block. biosynth.combldpharm.com Its utility stems from the three distinct functional groups it possesses:
The Sulfonamide Group: Can be used in reactions or act as a key pharmacophore.
The Cyano (Nitrile) Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, making it a versatile synthetic handle. researchgate.netresearchgate.net
The Fluorine Atom: Its presence can significantly alter the electronic properties and metabolic stability of a molecule, a common strategy in drug design. The C-F bond also provides a site for specific reactions, such as nucleophilic aromatic substitution.
The use of cyanated and fluorinated aromatic compounds as building blocks is a widespread strategy in synthesis. For example, p-bromomethylbenzonitrile has been used as a starting material to create larger, symmetrical s-triazine-based molecules. nih.gov This demonstrates how the cyano-aryl motif is a valuable precursor for constructing complex, functional chemical systems. nih.gov
Q & A
Q. What are the established synthetic routes for 3-Cyano-4-fluorobenzenesulfonamide, and how are reaction conditions optimized?
Methodological Answer : The synthesis typically involves sulfonylation of 3-cyano-4-fluorobenzene derivatives. Key steps include:
- Chlorosulfonation : Reacting 3-cyano-4-fluorobenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate .
- Ammonolysis : Treating the intermediate with aqueous ammonia or amines to yield the sulfonamide .
Optimization : Use factorial design to vary parameters (temperature, solvent polarity, stoichiometry) and analyze yield via HPLC. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer :
- NMR : NMR confirms fluorine substitution patterns (δ ~ -110 ppm for para-fluorine), while NMR identifies aromatic protons and sulfonamide NH (δ ~ 7.5–8.5 ppm) .
- IR : Stretching vibrations for -CN (~2240 cm) and sulfonamide S=O (~1350, 1150 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 215.02) .
Q. How can researchers assess the purity of synthesized this compound?
Methodological Answer :
- Melting Point Analysis : Compare observed melting points (e.g., 145–147°C) with literature values to detect impurities .
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to quantify purity (>98%) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?
Methodological Answer :
- DFT Calculations : Model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) using Gaussian or ORCA software .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., solvation free energy in DMSO) to predict regioselectivity .
- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?
Methodological Answer :
- Multi-Technique Validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to address discrepancies in conformational analysis .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) and recalibrate using experimental benchmarks .
Q. What advanced techniques elucidate reaction mechanisms involving this compound?
Methodological Answer :
- Isotopic Labeling : Use -labeled ammonia in ammonolysis to track sulfonamide formation via NMR .
- In Situ Spectroscopy : Employ ReactIR to monitor intermediates (e.g., sulfonyl chloride) in real time during synthesis .
- Kinetic Isotope Effects : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
Q. How to design biological activity assays for this compound derivatives?
Methodological Answer :
- Target Selection : Screen against enzymes like carbonic anhydrase (fluorinated sulfonamides are known inhibitors) using fluorescence-based assays .
- Dose-Response Studies : Use IC determination (e.g., 0.1–100 µM range) to quantify potency .
- Structural Modifications : Introduce substituents (e.g., morpholine rings) via Suzuki coupling to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
